tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate
Description
tert-Butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate (CAS: 1393442-28-8) is a carbamate-protected aromatic amine derivative. Its structure features a tert-butoxycarbonyl (Boc) group attached to the nitrogen of a substituted phenyl ring, which carries a bromine atom at the para position and a trifluoromethyl (CF₃) group at the ortho position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes . This compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by its use in intermediates for pharmaceuticals (e.g., Rivaroxaban precursors) . Its bromine substituent makes it a versatile intermediate for further functionalization, such as Suzuki-Miyaura couplings, while the CF₃ group contributes to lipophilicity and metabolic stability, traits desirable in drug development .
Properties
IUPAC Name |
tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-9-5-4-7(13)6-8(9)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPNUIOGCQEMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138589 | |
| Record name | Carbamic acid, N-[4-bromo-2-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-28-8 | |
| Record name | Carbamic acid, N-[4-bromo-2-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-bromo-2-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction:
Common Reagents and Conditions: Palladium catalysts are commonly used in Suzuki coupling reactions, along with bases like cesium carbonate and solvents like 1,4-dioxane.
Scientific Research Applications
tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate primarily involves its role as a substrate in chemical reactions. In Suzuki coupling reactions, for example, the compound undergoes a palladium-catalyzed cross-coupling with boronic acids to form biaryl products . The presence of the tert-butoxycarbonyl (BOC) group provides protection to the amine functionality, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate with structurally related compounds, focusing on substituent effects, reactivity, and applications:
Substituent Effects on Reactivity
- Bromine vs. Methoxy/Chloro : The bromine atom in the target compound acts as a superior leaving group compared to methoxy or chloro substituents, enabling efficient cross-coupling reactions (e.g., with boronic acids in Suzuki-Miyaura couplings) . Methoxy groups, being electron-donating, stabilize aromatic rings but reduce electrophilicity, limiting their utility in nucleophilic substitutions .
- Trifluoromethyl Group : The CF₃ group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions. This property is critical in designing regioselective reactions for drug intermediates .
Research Findings and Data
Comparative Performance in Drug Development
- Anticoagulants : The target compound’s bromine atom facilitates late-stage functionalization in Rivaroxaban synthesis, achieving yields >75% in coupling steps .
- Kinase Inhibitors: Amino-substituted analogs (e.g., CAS 579474-48-9) show 80% yield in amidation reactions, critical for constructing bioactive scaffolds .
Biological Activity
Tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound with a unique molecular structure that includes a tert-butyl group, a carbamate moiety, and a phenyl ring substituted with bromine and trifluoromethyl groups. This combination of substituents enhances its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and other fields.
- Molecular Formula : C12H13BrF3NO2
- Molecular Weight : 340.14 g/mol
- CAS Number : 1393442-28-8
The compound's structure contributes to its reactivity and potential applications in organic synthesis, particularly as an intermediate in the production of biologically active compounds.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a variety of biological activities, including:
- Anticancer Properties : Trifluoromethylated phenyl compounds have shown potential in inhibiting cancer cell growth. Studies suggest that the presence of trifluoromethyl groups can enhance the potency of anticancer agents by improving their interaction with biological targets .
- Antimicrobial Activity : Similar compounds have also demonstrated antimicrobial properties, indicating their potential use in developing new antibiotics or antifungal agents .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial growth.
- Cell Signaling Modulation : Its structural components can influence signaling pathways critical for cell proliferation and survival.
Anticancer Activity
In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231. For instance, one study reported that a related compound exhibited submicromolar cytotoxicity towards MCF7 cells, indicating strong potential for further development .
Antimicrobial Studies
Research has indicated that trifluoromethylated compounds possess significant antimicrobial properties. A comparative study highlighted that these compounds could inhibit the growth of various bacterial strains, suggesting their utility in developing new therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate | C12H13BrF3NO2 | Similar structure with different substitution | Potential anticancer activity |
| Tert-butyl N-(3-bromophenyl)carbamate | C12H13BrNO2 | Lacks trifluoromethyl group | Moderate biological activity |
| Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | C12H13ClF3NO2 | Chlorine instead of bromine | Variable activity based on halogen |
Applications in Research and Industry
This compound serves multiple roles:
- As a substrate in organic synthesis reactions, particularly in forming biaryl compounds through Suzuki coupling.
- As a precursor for synthesizing pharmacophores used in treating diseases such as glaucoma and HIV .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate?
The compound is typically synthesized via a carbamate-protection strategy. A common approach involves reacting 4-bromo-2-(trifluoromethyl)aniline with tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Solvents like dichloromethane or THF are used under anhydrous conditions at 0–25°C . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 amine to Boc₂O) is critical to minimize side products like N,N-di-Boc derivatives.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the tert-butyl group (δ ~1.3 ppm for CH₃) and aromatic protons (δ 7.2–8.0 ppm). The trifluoromethyl group is identified via ¹⁹F NMR (δ -60 to -65 ppm) .
- HPLC-MS : For purity assessment and molecular ion detection ([M+H]⁺ expected at m/z ~354–356 for C₁₂H₁₂BrF₃NO₂).
- IR Spectroscopy : To verify carbamate C=O stretching (~1680–1720 cm⁻¹) .
Q. What safety precautions are recommended during handling?
While the compound is not classified as hazardous, standard lab protocols apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine powders.
- Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can the compound’s stability under varying pH conditions be systematically analyzed?
Design a kinetic study by incubating the compound in buffered solutions (pH 1–13) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 6, 24, 48 hours). The Boc group is prone to acidic hydrolysis (pH <3), while basic conditions (pH >10) may cleave the carbamate via nucleophilic attack. Data can be modeled using first-order kinetics to calculate half-lives .
Q. What role does this carbamate play in multi-step organic syntheses?
It serves as a protected aniline intermediate in drug discovery. For example, the bromo substituent enables Suzuki-Miyaura cross-coupling to install aryl/heteroaryl groups, while the trifluoromethyl moiety enhances metabolic stability. Post-functionalization, the Boc group is cleaved with TFA to regenerate the free amine for further derivatization .
Q. How can mechanistic insights into its reactivity be gained?
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?
Contradictions may arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : To confirm coupling patterns and connectivity.
- High-Resolution MS : To distinguish between [M+H]⁺ and adducts (e.g., Na⁺/K⁺).
- X-ray Crystallography : For unambiguous structural confirmation .
Q. What computational tools predict its solubility and partition coefficient (logP)?
Use the ACD/Labs Percepta Platform or EPI Suite to estimate logP (~3.5–4.2) and aqueous solubility (<0.1 mg/mL). Molecular dynamics simulations (MD) with explicit solvent models (e.g., water/octanol) refine predictions by accounting for hydrogen bonding and hydrophobic effects .
Q. What strategies evaluate its potential as a kinase inhibitor scaffold?
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
- SAR studies : Modify the bromo or trifluoromethyl groups and assess IC₅₀ shifts.
- Docking studies : Align the carbamate core with ATP-binding pockets (e.g., using AutoDock Vina) .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 328.14 g/mol | |
| Melting Point | 98–102°C (DSC) | |
| logP (Predicted) | 3.8 (ACD/Labs) | |
| Stability (pH 7.4, 37°C) | t₁/₂ >48 hours (HPLC) |
Table 2. Common Synthetic Byproducts
| Byproduct | Cause | Mitigation |
|---|---|---|
| N,N-Di-Boc derivative | Excess Boc₂O or prolonged reaction | Reduce Boc₂O ratio |
| Hydrolyzed carbamate | Moisture exposure | Anhydrous conditions |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
